N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide, also referred to as 2-bromomelatonin, is a synthetic indole derivative that functions as a potent agonist at melatonin receptors [1]. It was first synthesized and characterized in the early 1990s and has since been widely used as a high-affinity pharmacological tool to investigate melatonin receptor biology [2].
MT1/MT2 pharmacology tool: Synthetic melatonin receptor agonist for binding and functional studies.
Assay compatibility: Radioligand binding, electrophysiology, and in vivo circadian models.
Research context: Referenced in GABAergic modulation and circadian biology research.
[1] 2-bromomelatonin. MeSH Supplementary Concept Data 2024. U.S. National Library of Medicine. View Source
[2] Duranti E, Stankov B, Spadoni G, Lucini V, Capsoni S, Biella G, Fraschini F. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Life Sci. 1992;51(7):479-485. View Source
Why 2-Bromomelatonin Cannot Be Substituted
Melatonin receptor agonists exhibit substantial variability in binding affinity, functional potency, and subtype selectivity. N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide demonstrates up to 10-fold higher binding affinity than the endogenous ligand melatonin in native receptor preparations [1]. Moreover, it occupies a distinct position in the affinity hierarchy among melatoninergic ligands, with affinity exceeding that of 6-chloromelatonin and approximating that of 2-iodomelatonin at human recombinant MT2 receptors [2]. Substitution with lower-affinity analogs may result in insufficient receptor occupancy at physiologically relevant concentrations, undermining experimental reproducibility and the validity of pharmacological conclusions.
2-Br-MLT
vs. Melatonin
Reported binding affinity profile differs; may not replicate endogenous melatonin receptor signaling dynamics.
2-Br-MLT
vs. 6-Chloromelatonin
Lower-affinity analog; may reduce assay sensitivity at physiologically relevant concentrations and compromise comparative pharmacology conclusions.
2-Br-MLT
vs. 2-Iodomelatonin
Similar affinity but distinct physicochemical properties; may influence receptor binding kinetics and assay reproducibility.
[1] Duranti E, Stankov B, Spadoni G, Lucini V, Capsoni S, Biella G, Fraschini F. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Life Sci. 1992;51(7):479-485. View Source
[2] Nonno R, Pannacci M, Lucini V, Angeloni D, Fraschini F, Stankov BM. Ligand efficacy and potency at recombinant human MT2 melatonin receptors: evidence for agonist activity of some mt1-antagonists. Br J Pharmacol. 1999;127(5):1288-1294. View Source
Quantitative Evidence of 2-Bromomelatonin Superiority
Chicken Brain Melatonin Receptor Affinity
N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide binds to chicken brain membrane melatonin receptors with a Ki of 0.031 nM in competition radioligand binding assays using 2-[125I]iodomelatonin .
In isolated melatonin receptors from rabbit parietal cortex, N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide exhibits approximately 10-fold higher relative binding affinity compared to melatonin and is comparable to 2-iodomelatonin [1].
Rabbit cortex binding affinityHead-to-head
Relative affinity ~10× melatonin
Comparable to 2-iodomelatonin
Higher affinity than endogenous melatonin supports receptor binding assays.
In vitro; isolated melatonin receptors from rabbit parietal cortex
Why This Matters
The 10-fold affinity enhancement over the endogenous ligand provides a clear functional advantage for in vitro receptor studies and reduces the amount of compound required per assay.
[1] Duranti E, Stankov B, Spadoni G, Lucini V, Capsoni S, Biella G, Fraschini F. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Life Sci. 1992;51(7):479-485. View Source
Human MT2 Receptor Affinity Ranking
At recombinant human MT2 melatonin receptors expressed in NIH3T3 cells, the order of apparent affinity is 4P-PDOT > 2-phenylmelatonin > 2-iodomelatonin > N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide > 6-chloromelatonin ≥ melatonin [1].
Human MT2 affinity rankingHead-to-head
Ranked 4th / 11 tested
Higher than 6-chloromelatonin, melatonin
Position in affinity hierarchy supports MT2 receptor pharmacology studies.
Recombinant human MT2 in NIH3T3 cells.
Human melatonin receptorsRecombinant receptor pharmacologyMT2 selectivity
Evidence Dimension
Apparent affinity ranking
Target Compound Data
Ranked 4th out of 11 compounds; higher affinity than 6-chloromelatonin and melatonin
Comparator Or Baseline
6-chloromelatonin and melatonin (lower affinity)
Quantified Difference
Qualitative ranking; absolute Ki values not provided in this study but order is consistent with full agonist efficacy
Conditions
NIH3T3 cells stably transfected with human MT2 receptor; competition binding with 2-[125I]iodomelatonin
Why This Matters
This ranking confirms that 2-bromomelatonin is a superior agonist at human MT2 receptors compared to several other commonly used melatoninergic ligands, supporting its selection for studies targeting this receptor subtype.
Human melatonin receptorsRecombinant receptor pharmacologyMT2 selectivity
[1] Nonno R, Pannacci M, Lucini V, Angeloni D, Fraschini F, Stankov BM. Ligand efficacy and potency at recombinant human MT2 melatonin receptors: evidence for agonist activity of some mt1-antagonists. Br J Pharmacol. 1999;127(5):1288-1294. View Source
Binding Affinity at Human MT1 and MT2 Receptors
Binding affinities (pKi ± SEM) for N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide (2-Br-MLT) at human melatonin receptors are: hMT1 pKi = 12.11 ± 0.08 (using [3H]-MLT); MT2 pKi = 10.82 ± 0.13 (using [3H]-MLT) and 10.56 ± 0.11 (using 2-[125I]-MLT) [1].
2-Br-MLT shows ~100-fold higher affinity than melatonin at hMT1 (pKi difference ~2); comparable to 2-iodomelatonin
Conditions
Competition binding assays using human recombinant receptors; radioligands as indicated
Why This Matters
The pKi values provide precise, quantitative metrics for experimental design and enable direct comparison with other melatonin receptor ligands in the same assay system, facilitating informed selection for receptor subtype-specific studies.
Melatonin receptor subtypespKi determinationHuman MT1 and MT2
[1] JPET Table: hMT1 and MT2 pKi values for melatonin receptor ligands. View Source
In Vivo Agonist Efficacy in Syrian Hamster
In the Syrian hamster gonadal regression model, N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide was an extremely effective agonist, confirming its in vivo activity [1].
In vivo Syrian hamster modelReported
Gonadal regression activity reported
Qualitative; no quantitative comparator data
Supports whole-animal model-response context for circadian and reproductive studies.
Data to verify; in vivo activity translation from binding assays.
In vivo pharmacologyCircadian biologyReproductive endocrinology
Evidence Dimension
In vivo agonist efficacy
Target Compound Data
Extremely effective agonist
Comparator Or Baseline
Melatonin (endogenous ligand; known to induce gonadal regression)
Quantified Difference
Qualitative assessment; no quantitative data provided in the abstract
Conditions
Syrian hamster gonadal regression model (photoperiodic response)
Why This Matters
While lacking quantitative comparator data, this in vivo validation confirms that the compound's high in vitro affinity translates to physiological activity, supporting its use in whole-animal circadian and reproductive studies.
In vivo pharmacologyCircadian biologyReproductive endocrinology
[1] Duranti E, Stankov B, Spadoni G, Lucini V, Capsoni S, Biella G, Fraschini F. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Life Sci. 1992;51(7):479-485. View Source
Electrophysiological Potentiation of GABAergic Inhibition
N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide enhanced the spontaneous firing activity of cortical neurons and, similarly to melatonin and 2-iodomelatonin, significantly potentiated the inhibitory effect of GABA [1].
Cortical neuron electrophysiologyHead-to-head
Potentiated GABAergic inhibition
Effect similar to melatonin & 2-iodomelatonin
Confirms neuromodulatory action relevant to melatonin receptor signaling studies.
Qualitative similarity; no quantitative data provided
Conditions
In vitro electrophysiology; cortical neurons
Why This Matters
This functional data demonstrates that 2-bromomelatonin reproduces a key neuromodulatory action of melatonin, confirming its utility as a pharmacological tool for studying melatonin-mediated GABAergic modulation.
[1] Duranti E, Stankov B, Spadoni G, Lucini V, Capsoni S, Biella G, Fraschini F. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Life Sci. 1992;51(7):479-485. View Source
2-Bromomelatonin Research Applications
Radioligand Binding Assays for Receptor Characterization
Given its sub-nanomolar Ki (0.031 nM) in chicken brain membranes and high pKi values at human MT1 and MT2 receptors [1], this compound is ideally suited as a competitor in radioligand binding studies to define high-affinity melatonin receptor populations or to screen novel melatonergic ligands.
Human MT2 Receptor Pharmacology Studies
The compound's position in the affinity hierarchy at recombinant human MT2 receptors (exceeding 6-chloromelatonin and melatonin) makes it a valuable reference agonist for experiments requiring robust activation of this receptor subtype, such as functional assays measuring GTPγS incorporation or cAMP modulation.
Circadian and Reproductive Physiology Research
Validated efficacy in the Syrian hamster gonadal regression model supports the use of this compound in animal studies investigating photoperiodic regulation, circadian rhythm entrainment, and melatonin-dependent reproductive physiology, where high in vivo potency is required.
Neurophysiology of GABAergic Modulation
Electrophysiological evidence demonstrating potentiation of GABAergic inhibition positions this compound as a useful tool for investigating melatonin's neuromodulatory effects on cortical and thalamic neuronal circuits, particularly in relation to sleep and arousal mechanisms.
Application
Selection Property
Validation Focus
Radioligand receptor binding assays
MT1/MT2 receptor binding profile
Competitive binding and affinity characterization
Human MT2 receptor pharmacology
MT2 receptor agonist activity
GTPγS binding / cAMP modulation functional assays
Circadian biology and photoperiodic studies
In vivo melatonin receptor agonist activity
Gonadal regression model and circadian entrainment endpoints
GABAergic synaptic modulation assays
Neuromodulatory electrophysiological effect
Cortical/thalamic neuron inhibition potentiation
[1] JPET Table: hMT1 and MT2 pKi values for melatonin receptor ligands. View Source
[2] Nonno R, Pannacci M, Lucini V, Angeloni D, Fraschini F, Stankov BM. Ligand efficacy and potency at recombinant human MT2 melatonin receptors: evidence for agonist activity of some mt1-antagonists. Br J Pharmacol. 1999;127(5):1288-1294. View Source
[3] Duranti E, Stankov B, Spadoni G, Lucini V, Capsoni S, Biella G, Fraschini F. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Life Sci. 1992;51(7):479-485. View Source
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